![molecular formula C24H28N2O3 B3202470 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide CAS No. 1021209-72-2](/img/structure/B3202470.png)
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Vue d'ensemble
Description
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide inhibits BTK by binding to the kinase domain of the enzyme, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and NHL. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. In addition, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a favorable safety profile in preclinical toxicology studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have a favorable safety profile in preclinical toxicology studies. However, one limitation of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its potential for resistance development, which has been observed in preclinical models. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide in humans.
Orientations Futures
For 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy studies with other anti-cancer agents. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and develop strategies to overcome it. Finally, the development of biomarkers to predict response to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide could improve patient selection and treatment outcomes.
Applications De Recherche Scientifique
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. These findings have led to the development of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for B-cell malignancies.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)18-7-10-20(11-8-18)29-15-22(27)25-19-9-6-16-12-13-26(21(16)14-19)23(28)17-4-5-17/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHNBVOTPDFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.